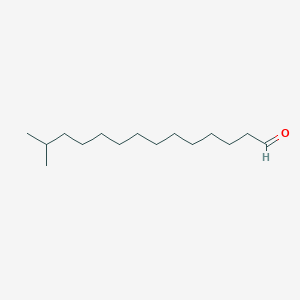13-Methyltetradecanal
CAS No.: 75853-51-9
Cat. No.: VC1864998
Molecular Formula: C15H30O
Molecular Weight: 226.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 75853-51-9 |
|---|---|
| Molecular Formula | C15H30O |
| Molecular Weight | 226.4 g/mol |
| IUPAC Name | 13-methyltetradecanal |
| Standard InChI | InChI=1S/C15H30O/c1-15(2)13-11-9-7-5-3-4-6-8-10-12-14-16/h14-15H,3-13H2,1-2H3 |
| Standard InChI Key | KEKMLOYOUUVRDN-UHFFFAOYSA-N |
| SMILES | CC(C)CCCCCCCCCCCC=O |
| Canonical SMILES | CC(C)CCCCCCCCCCCC=O |
Introduction
Chemical Identity and Structure
Basic Information
13-Methyltetradecanal is a fatty aldehyde with the molecular formula C₁₅H₃₀O and a molecular weight of 226.40 g/mol . The compound is characterized by a 14-carbon chain with an aldehyde group at one end and a methyl branch at position 13. It belongs to the class of branched-chain fatty aldehydes.
Identifiers and Nomenclature
The compound is recognized by various identifiers in chemical databases and literature, as summarized in Table 1.
Table 1: Chemical Identifiers of 13-Methyltetradecanal
| Parameter | Information |
|---|---|
| IUPAC Name | 13-methyltetradecanal |
| Common Synonyms | isopentadecanal, Tetradecanal, 13-methyl- |
| CAS Registry Number | 75853-51-9 |
| CHEBI ID | 71034 |
| PubChem CID | 11085507 |
| InChI | InChI=1S/C15H30O/c1-15(2)13-11-9-7-5-3-4-6-8-10-12-14-16/h14-15H,3-13H2,1-2H3 |
| InChIKey | KEKMLOYOUUVRDN-UHFFFAOYSA-N |
| SMILES | CC(C)CCCCCCCCCCCC=O |
Structural Features
The molecular structure of 13-methyltetradecanal features a long hydrocarbon chain with 14 carbon atoms in the main chain, an aldehyde group (-CHO) at position 1, and a methyl branch at position 13 . This branched structure distinguishes it from straight-chain aldehydes and influences its physical and chemical properties. The presence of the iso-branching (methyl group) at the penultimate carbon creates a characteristic structural motif found in certain bacterial lipids .
Physical and Chemical Properties
Physical Properties
The physical properties of 13-methyltetradecanal are summarized in Table 2, based on both experimental and computed data.
Table 2: Physical Properties of 13-Methyltetradecanal
Spectral Properties
13-Methyltetradecanal has been characterized using various spectroscopic techniques including mass spectrometry, NMR, and IR spectroscopy . The mass spectrum shows characteristic fragmentation patterns with major peaks at m/z 57 (highest intensity), 43 (second highest), and 41 (third highest) . These spectral characteristics are important for its identification and quantification in complex biological matrices.
Chemical Reactivity
As an aldehyde, 13-methyltetradecanal exhibits the typical reactivity patterns of this functional group. It can undergo oxidation to form 13-methyltetradecanoic acid when exposed to air . The compound can also participate in various reactions characteristic of aldehydes, including reduction to form the corresponding alcohol (13-methyltetradecanol), aldol condensation, and formation of imines with primary amines.
Synthesis and Preparation
Synthetic Routes
The synthesis of 13-methyltetradecanal has been documented in scientific literature, particularly as an intermediate in the preparation of other biologically relevant compounds. One established synthetic route involves:
-
Starting with 11-bromoundecan-1-ol (compound 1)
-
Coupling with a Grignard reagent prepared from 1-bromo-2-methylpropane in the presence of a lithium tetrachlorocuprate complex
-
This yields 13-methyltetradecan-1-ol (compound 2)
-
Oxidation with 4-acetamido-2,2,6,6-tetramethylpiperidine 1-oxyl on silica in dichloromethane
-
This produces 13-methyltetradecanal (compound 3) with a 91% yield
The synthetic pathway is notable for its high yield (91%) and the use of relatively mild oxidation conditions to preserve the aldehyde functionality .
Laboratory and Industrial Production
Biological Significance
Role in Microbial Systems
13-Methyltetradecanal has been identified as a metabolite that specifically accumulates in the myxospores of Myxococcus xanthus during fruiting body formation . This suggests a specialized role in bacterial development and differentiation processes. The compound is derived from 1-O-(13-methyl-1-Z-tetradecenyl)-2-O-(13-methyltetradecanoyl)-glycero-3-phosphatidylethanolamine (VEPE) and may be an intermediate in the biosynthesis of 1,2-di-(13-methyltetradecanoyl)-3-(13-methyltetradecyl)glycerol (TG-1) .
Research has shown that iso-branched fatty acids and their derivatives, including 13-methyltetradecanal, play critical roles in the developmental processes of certain bacteria. In Myxococcus xanthus, the addition of iso-branched lipids can restore normal development in mutants blocked in the biosynthesis of isovaleryl-CoA, emphasizing the importance of these compounds in cellular differentiation .
Toxicity Profile
Analytical Methods and Applications
Detection and Quantification
13-Methyltetradecanal can be detected and quantified using gas chromatography-mass spectrometry (GC-MS), which is particularly suitable for volatile and semi-volatile compounds . The compound has distinctive mass spectral characteristics that enable its identification in complex mixtures.
Chromatographic Behavior
Kovats' retention indices (RI) provide standardized chromatographic parameters that aid in compound identification. For 13-methyltetradecanol, a related compound, retention indices of 1736 and 1740 have been reported on OV-101 columns under specific temperature programming conditions (2 K/min, 80°C to 200°C) . Similar chromatographic behavior would be expected for 13-methyltetradecanal, adjusted for the difference in functional group.
Research Applications
13-Methyltetradecanal has been used in research settings primarily to study bacterial lipid metabolism and development . It serves as an important marker for specific developmental stages in myxobacteria and helps elucidate the functional roles of branched-chain lipids in cellular processes.
Related Compounds
Structural Analogs
Several compounds are structurally related to 13-methyltetradecanal, including:
-
13-Methyltetradecanoic acid (13-MTD): The corresponding carboxylic acid formed by oxidation of 13-methyltetradecanal. This compound has been studied for its anticancer properties, including induction of apoptosis in human bladder cancer cells .
-
13-Methyltetradecanol: The corresponding alcohol formed by reduction of 13-methyltetradecanal .
-
12-Methyltetradecanal: A positional isomer with the methyl branch at position 12 instead of position 13 .
Biochemical Relationships
13-Methyltetradecanal participates in specific biochemical pathways, particularly in bacterial systems. In Myxococcus xanthus, it is derived from phospholipid precursors and may serve as an intermediate in the synthesis of triglycerides containing branched-chain fatty acids . These pathways appear to be developmentally regulated and are crucial for normal cellular differentiation during fruiting body formation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume